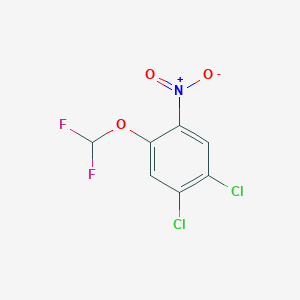
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene
概要
説明
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene is an organic compound with a complex structure that includes chlorine, fluorine, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The introduction of the difluoromethoxy group can be achieved through nucleophilic substitution reactions, where a suitable fluorinating agent is used. The nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Iron powder, tin chloride, or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, ammonia, or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,2-dichloro-4-(difluoromethoxy)-5-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
類似化合物との比較
Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar structure but lacks the difluoromethoxy group.
1,2-Dichloro-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1,2-Dichloro-4-(difluoromethoxy)-3-methoxybenzene: Similar structure with an additional methoxy group.
Uniqueness
1,2-Dichloro-4-(difluoromethoxy)-5-nitro-benzene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct chemical and physical properties
特性
IUPAC Name |
1,2-dichloro-4-(difluoromethoxy)-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-5(12(13)14)6(2-4(3)9)15-7(10)11/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAUUZKJZCFZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


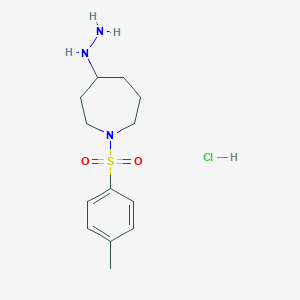
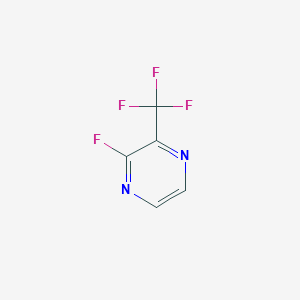
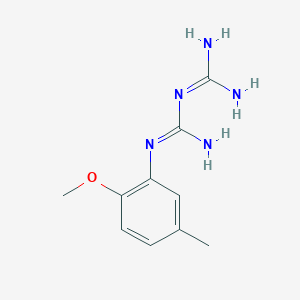
![1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402114.png)
![1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402115.png)
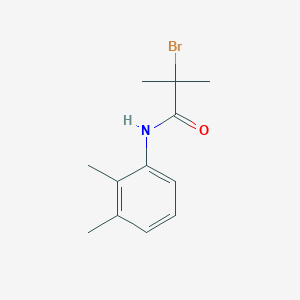
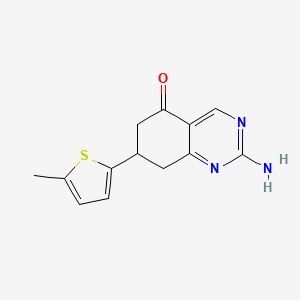
![ethyl N-[2-cyano-5-(5-methyl-2-thienyl)-3-oxocyclohex-1-en-1-yl]glycinate](/img/structure/B1402123.png)
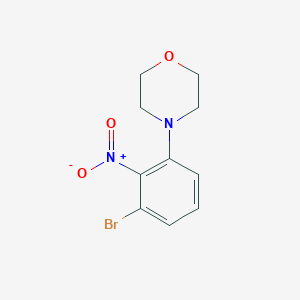

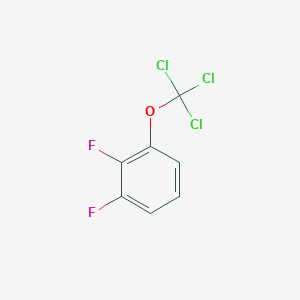
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)
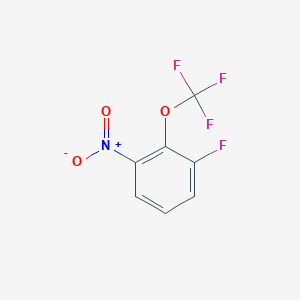
![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)
